molecular formula C15H8ClF2NO B11835977 5-Chloro-7-(3,5-difluorophenyl)quinolin-8-ol CAS No. 648896-47-3

5-Chloro-7-(3,5-difluorophenyl)quinolin-8-ol

Cat. No.: B11835977
CAS No.: 648896-47-3
M. Wt: 291.68 g/mol
InChI Key: MPVZZMIZNCZFOH-UHFFFAOYSA-N
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Description

5-Chloro-7-(3,5-difluorophenyl)quinolin-8-ol is a synthetic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities, including antibacterial, antifungal, and antiviral properties. This particular compound is characterized by the presence of chlorine and fluorine atoms, which enhance its biological activity and stability .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-7-(3,5-difluorophenyl)quinolin-8-ol typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated systems for precise control of reaction conditions and purification steps .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-7-(3,5-difluorophenyl)quinolin-8-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Chloro-7-(3,5-difluorophenyl)quinolin-8-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Chloro-7-(3,5-difluorophenyl)quinolin-8-ol involves its interaction with bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication. By inhibiting these enzymes, the compound prevents bacterial DNA replication, leading to cell death. This mechanism is similar to that of other fluoroquinolones .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-7-(3,5-difluorophenyl)quinolin-8-ol is unique due to the presence of both chlorine and fluorine atoms, which enhance its biological activity and stability compared to other quinoline derivatives. This makes it a promising candidate for further research and development in various fields .

Biological Activity

5-Chloro-7-(3,5-difluorophenyl)quinolin-8-ol is a synthetic compound belonging to the quinoline family, recognized for its diverse biological activities. This article examines the compound's biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C15H10ClF2N, with a molecular weight of approximately 281.7 g/mol. The compound features a chlorine atom at the 5-position and a difluorophenyl group at the 7-position of the quinoline ring, which contributes to its unique chemical properties and biological activities.

Research indicates that quinoline derivatives exhibit various mechanisms of action, including:

  • Enzyme Inhibition : Many quinoline derivatives inhibit specific enzymes relevant to disease processes. For instance, studies have shown that certain substituted oxines can inhibit methionine aminopeptidase 2 (MetAP2) and sirtuin 1 (SIRT1), leading to antiproliferative effects in endothelial cells .
  • Cytoprotective Effects : Compounds like this compound have been investigated for their cytoprotective properties against oxidative stress. In vitro studies demonstrated that certain analogs could reverse mitochondrial membrane depolarization caused by oxidative agents like hydrogen peroxide .

Biological Activities

The biological activities of this compound include:

  • Antiproliferative Activity : The compound shows potential as an anti-cancer agent by inhibiting cell proliferation in various cancer cell lines. For example, in high-throughput screening assays, related compounds demonstrated significant inhibition of endothelial cell proliferation .
  • Antimicrobial Properties : Quinoline derivatives have been noted for their antibacterial and antifungal activities. The presence of halogen substituents (like chlorine and fluorine) enhances their antimicrobial potency against various pathogens .
  • Neuroprotective Effects : Some derivatives have shown promise in neuroprotection by inhibiting β-amyloid aggregation and reducing oxidative damage associated with neurodegenerative diseases .

Case Study 1: Antiproliferative Effects

A study evaluated the antiproliferative effects of various quinoline derivatives on human umbilical vein endothelial cells (HUVEC). The results indicated that compounds similar to this compound exhibited IC50 values ranging from 1.2 to 1.9 µM, suggesting potent activity against endothelial cell growth .

Case Study 2: Cytoprotective Activity

In another investigation focusing on oxidative stress, U251 MG glioblastoma cells were treated with hydrogen peroxide alongside synthesized quinoline analogs. The most effective compounds showed IC50 values as low as 0.086 µM, highlighting their potential for cytoprotection in neurodegenerative contexts .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectIC50 Values
AntiproliferativeInhibition of HUVEC proliferation1.2 - 1.9 µM
CytoprotectiveReversal of mitochondrial depolarization0.086 - 0.114 µM
AntimicrobialInhibition against various pathogensVaries by strain

Properties

CAS No.

648896-47-3

Molecular Formula

C15H8ClF2NO

Molecular Weight

291.68 g/mol

IUPAC Name

5-chloro-7-(3,5-difluorophenyl)quinolin-8-ol

InChI

InChI=1S/C15H8ClF2NO/c16-13-7-12(8-4-9(17)6-10(18)5-8)15(20)14-11(13)2-1-3-19-14/h1-7,20H

InChI Key

MPVZZMIZNCZFOH-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C(C(=C2N=C1)O)C3=CC(=CC(=C3)F)F)Cl

Origin of Product

United States

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